(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
Overview
Description
®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is a chiral amine compound with a chlorophenyl group. It is commonly used in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Reductive Amination: The 4-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction conditions such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system.
Pathways Involved: The compound modulates the activity of neurotransmitters such as serotonin and dopamine, leading to its effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
4-Chlorophenyl)-N-methylethanamine: Lacks the chiral center and has different pharmacological properties.
(4-Chlorophenyl)-N-methylpropanamine: A structurally similar compound with an additional carbon in the alkyl chain.
Uniqueness
®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in medicinal chemistry for the development of enantiomerically pure drugs.
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFAFYJSZXBEBR-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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